molecular formula C12H13ClN2O2 B1407027 Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate CAS No. 1018259-22-7

Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate

Cat. No.: B1407027
CAS No.: 1018259-22-7
M. Wt: 252.69 g/mol
InChI Key: MHOWQRMTWXOTQB-UHFFFAOYSA-N
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Description

Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a cyano group, and a 4-chlorophenyl group

Scientific Research Applications

Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate typically involves the reaction of ethyl bromoacetate with 4-chlorobenzyl cyanide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

  • Dissolve ethyl bromoacetate and 4-chlorobenzyl cyanide in DMF.
  • Add sodium hydride to the solution to initiate the reaction.
  • Heat the reaction mixture to around 80-100°C and stir for several hours.
  • After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate.
  • The organic layer is washed, dried, and concentrated to obtain the crude product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol or tert-butanol.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or alcohol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetic acid.

    Reduction: Ethyl 2-[[(4-chlorophenyl)-methylamino]acetate.

Mechanism of Action

The mechanism of action of Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The 4-chlorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate can be compared with similar compounds such as:

    Ethyl 2-[[(4-fluorophenyl)-cyano-methyl]amino]acetate: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.

    Ethyl 2-[[(4-bromophenyl)-cyano-methyl]amino]acetate:

    Ethyl 2-[[(4-methylphenyl)-cyano-methyl]amino]acetate: The presence of a methyl group can alter its steric and electronic properties, leading to different reactivity and uses.

This compound is unique due to the presence of the chlorine atom, which can enhance its electrophilicity and binding interactions in various applications.

Properties

IUPAC Name

ethyl 2-[[(4-chlorophenyl)-cyanomethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-2-17-12(16)8-15-11(7-14)9-3-5-10(13)6-4-9/h3-6,11,15H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOWQRMTWXOTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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